molecular formula C10H18O2 B8588241 2,2-Dimethyl-5-hexenoic acid ethyl ester

2,2-Dimethyl-5-hexenoic acid ethyl ester

Cat. No.: B8588241
M. Wt: 170.25 g/mol
InChI Key: KPZKSADDJZMHQF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-hexenoic acid ethyl ester, with the CAS number 73062-97-2, is a specific unsaturated ester that, despite its well-defined structure, remains a subject of limited specific investigation in publicly available scientific literature. chemsrc.com Its chemical structure, featuring a gem-dimethyl group at the α-position and a terminal double bond, suggests unique reactivity and steric properties that set it apart from more commonly studied unsaturated esters.

Unsaturated esters are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for more complex molecules. The presence of both an ester functional group and a carbon-carbon double bond within the same molecule provides multiple sites for chemical transformations. The ester group can undergo hydrolysis, amidation, reduction, and reactions with organometallic reagents. The double bond, on the other hand, can participate in a wide array of addition reactions, oxidations, and metathesis.

In the specific case of this compound, the terminal double bond is electronically isolated from the ester functionality, meaning it behaves as a typical alkene. The gem-dimethyl substitution at the α-carbon (the carbon adjacent to the ester carbonyl group) introduces significant steric hindrance. This steric bulk can influence the reactivity of the ester group, potentially making it more resistant to nucleophilic attack compared to un-substituted esters. Furthermore, this substitution prevents enolization at the α-position, which is a common reaction pathway for many esters.

Table 1: Structural Features of this compound and Their Potential Significance

Structural FeaturePotential Significance in Organic Synthesis
Ester Group Site for hydrolysis, reduction, amidation, and Grignard reactions.
Terminal Alkene Can undergo hydrogenation, halogenation, hydroboration-oxidation, and polymerization.
Gem-dimethyl Group at α-position Provides steric hindrance, potentially influencing reaction rates and selectivity. Prevents α-epimerization.
Flexible Carbon Chain Allows for conformational flexibility, which can be a factor in cyclization reactions.

The study of alkenoic acid esters has a rich history, with many named reactions and synthetic strategies developed around their reactivity. For instance, the synthesis of α,β-unsaturated esters through the Wittig or Horner-Wadsworth-Emmons reaction is a cornerstone of organic chemistry. These compounds are valuable Michael acceptors in conjugate addition reactions.

While specific historical accounts of this compound are not readily found, the synthesis of structurally similar α,α-disubstituted esters has been a topic of interest. The introduction of two substituents on the α-carbon can be achieved through methods like the malonic ester synthesis followed by a second alkylation before decarboxylation. The synthesis of β-hydroxy-α,α-dimethyl carboxylic esters has also been explored through reactions like the asymmetric Barbier reaction. eventsair.com These historical methodologies provide a foundational framework for proposing synthetic routes to this compound.

Based on the limited available information, the research scope for this compound appears to be largely unexplored. However, its unique structure suggests several potential research imperatives:

Development of Novel Synthetic Methodologies: The synthesis of sterically hindered esters like this compound presents a challenge. Research could focus on developing efficient and stereoselective routes to this and related α,α-disubstituted esters.

Investigation of Reactivity: A thorough study of its reactivity, particularly in reactions involving the sterically encumbered ester group and the terminal alkene, could reveal novel chemical transformations.

Application as a Building Block: Its bifunctional nature makes it a potential precursor for the synthesis of complex target molecules, such as natural products or pharmaceuticals. The gem-dimethyl group could serve as a key structural motif.

Polymer Chemistry: The terminal double bond allows for the possibility of using this molecule as a monomer in polymerization reactions, potentially leading to polymers with unique properties due to the bulky ester side chains.

Table 2: Basic Chemical Data for this compound

PropertyValue
CAS Number 73062-97-2 chemsrc.com
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Physical State Not Available
Boiling Point Not Available
Density Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2,2-dimethylhex-5-enoate

InChI

InChI=1S/C10H18O2/c1-5-7-8-10(3,4)9(11)12-6-2/h5H,1,6-8H2,2-4H3

InChI Key

KPZKSADDJZMHQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dimethyl 5 Hexenoic Acid Ethyl Ester and Its Analogues

Esterification Approaches for Carboxylic Acids and Alcohols

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. For a sterically hindered substrate like 2,2-dimethyl-5-hexenoic acid, the choice of method is critical to achieving high yields and avoiding side reactions.

Carbodiimide-Mediated Esterification (e.g., Steglich Esterification)

Carbodiimide-mediated esterification, particularly the Steglich method, is a highly effective technique for coupling carboxylic acids and alcohols under mild, neutral conditions. rsc.org This reaction is especially advantageous for sterically demanding substrates or those sensitive to acid. organic-chemistry.orgnptel.ac.in The process utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a dehydrating agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with the alcohol, the reaction can be slow and prone to a side reaction where the intermediate rearranges into a stable N-acylurea. organic-chemistry.orgwikipedia.org The addition of a catalytic amount of DMAP significantly accelerates the desired reaction. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, reacts with the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This intermediate rapidly reacts with the alcohol to yield the final ester and regenerates the DMAP catalyst, while the DCC is consumed to form the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. organic-chemistry.orgwikipedia.org

ReactantsCoupling SystemSolventTemperatureYield
Sterically Hindered Acid + AlcoholDCC / DMAPCH₂Cl₂Room Temp.Good to High
Acid-Labile Acid + AlcoholDCC / DMAPVarious AproticRoom Temp.Good
Sensitive Carboxylic Acid + ThiolDCC / DMAPCH₂Cl₂Room Temp.High

This table illustrates typical conditions and outcomes for the Steglich esterification, highlighting its utility for challenging substrates. wikipedia.orgorganic-chemistry.org

Acid-Catalyzed Esterification Techniques

The Fischer-Speier esterification, or Fischer esterification, is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol reactant is used as the solvent. byjus.comoperachem.com

The mechanism proceeds through several equilibrium steps. masterorganicchemistry.comlibretexts.org First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com A proton transfer follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the remaining carbonyl oxygen yields the final ester and regenerates the acid catalyst. libretexts.org While effective for many substrates, the Fischer esterification can be less efficient for sterically hindered carboxylic acids, like 2,2-dimethyl-5-hexenoic acid, which react more slowly. acs.orgacs.org

Carboxylic AcidAlcoholCatalystConditionsKey Feature
Benzoic AcidMethanolH₂SO₄RefluxStandard procedure
Adipic AcidEthanol (B145695)H₂SO₄RefluxDi-ester formation
Hydroxy AcidEthanolH₂SO₄RefluxIntramolecular reaction possible

This table provides examples of Fischer esterification reactions, a common acid-catalyzed technique. masterorganicchemistry.comoperachem.com

Green Chemistry Principles in Ester Synthesis

In recent decades, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods, in line with the principles of green chemistry. labmanager.com In ester synthesis, this has led to the exploration of alternatives to traditional catalysts and hazardous solvents.

MethodCatalystAdvantagesDisadvantages
Enzymatic EsterificationLipasesHigh selectivity, mild conditions, natural product label. researchgate.netHigher catalyst cost, potential for enzyme inhibition. researchgate.net
Solid Acid CatalysisDowex H+ ResinReusable, non-toxic, simple work-up, energy-efficient. nih.govMay require higher temperatures than enzymatic methods.
Solvent-Free SynthesisAcidic CatalysisReduced waste, short reaction times (with microwave). researchgate.netPotential for thermal degradation of sensitive substrates.

This table compares different green chemistry approaches for ester synthesis.

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of 2,2-dimethyl-5-hexenoic acid ethyl ester, specifically the formation of the α-quaternary carbon, requires robust carbon-carbon bond-forming reactions.

Alkylation Reactions (e.g., α-Alkylation of Ester Enolates)

The most direct method for creating a quaternary carbon center alpha to an ester group is through the alkylation of an enolate. libretexts.org For the synthesis of this compound, a plausible strategy involves the α-alkylation of ethyl isobutyrate.

The process begins with the deprotonation of the α-hydrogen of the starting ester using a strong, non-nucleophilic, sterically hindered base. chemistrysteps.com Lithium diisopropylamide (LDA) is commonly used for this purpose as it rapidly and quantitatively converts the ester into its corresponding enolate, minimizing competing self-condensation reactions. chemistrysteps.com The resulting enolate is a potent nucleophile that can then react with a suitable electrophile, such as an allyl halide (e.g., allyl bromide), in an SN2 reaction. This step forms the new carbon-carbon bond, installing the allyl group at the α-position and creating the desired quaternary center. libretexts.org Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and preventing side reactions. chemistrysteps.com

Enolate PrecursorBaseAlkylating AgentProduct Feature
Ethyl IsobutyrateLDAAllyl BromideQuaternary center with allyl group
Diethyl MalonateNaOEtAlkyl Halideα-substituted ester
Acyclic α,α-disubstituted esterTributyltin Enolate / Cr(salen) catalystAlkyl HalideEnantioselective quaternary center

This table outlines examples of α-alkylation of ester enolates, a key strategy for forming quaternary carbon centers. libretexts.orgucla.edu

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426) Condensations)

Condensation reactions are powerful tools for carbon-carbon bond formation, though they may represent a less direct pathway to the specific target compound compared to α-alkylation. They are, however, fundamental in the synthesis of a wide range of analogues.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups, such as in diethyl malonate or ethyl acetoacetate). thermofisher.comwikipedia.org The reaction is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated product after dehydration. alfa-chemistry.compurechemistry.org This method is highly versatile for creating carbon-carbon double bonds. purechemistry.org

The Aldol condensation is a reaction where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone (an "aldol addition" product). libretexts.orgjove.com Under heating or acidic/basic conditions, this intermediate can undergo dehydration to yield a conjugated enone. thieme-connect.demasterorganicchemistry.com The aldol reaction is a cornerstone of organic synthesis for constructing larger molecules and forming C-C bonds. libretexts.orglibretexts.org While a crossed-aldol reaction between different carbonyl reactants is possible, it can lead to a mixture of products unless one partner is non-enolizable or significantly more reactive. libretexts.org

ReactionCarbonyl ComponentNucleophilic ComponentTypical Product
KnoevenagelAldehyde or KetoneActive Methylene Compound (e.g., Diethyl malonate)α,β-Unsaturated dicarbonyl or related compound. thermofisher.comwikipedia.org
Aldol (Self-Condensation)AldehydeEnolate of the same Aldehydeβ-Hydroxy aldehyde, then α,β-Unsaturated aldehyde. libretexts.orgmasterorganicchemistry.com
Aldol (Crossed)Aldehyde (non-enolizable)Ketone Enolateβ-Hydroxy ketone, then α,β-Unsaturated ketone. libretexts.org

This table summarizes the key components and products of Knoevenagel and Aldol condensation reactions.

Olefin Metathesis Approaches for Alkene Construction

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering a versatile and often more efficient alternative to traditional olefination methods. uwindsor.ca This catalytic reaction, mediated by transition metal complexes, particularly those of ruthenium and molybdenum, allows for the precise construction of alkenes through the scrambling of alkylidene fragments. rsc.orgorganic-chemistry.org For the synthesis of this compound and its analogues, both cross-metathesis (CM) and ring-closing metathesis (RCM) are highly relevant strategies.

Cross-metathesis is an intermolecular reaction that joins two different olefinic partners. In the context of synthesizing the target ester, this would typically involve the reaction of an α,α-disubstituted alkene, such as ethyl 2,2-dimethyl-3-butenoate, with a terminal alkene like ethylene (B1197577) or propylene. The reaction is driven by the formation of a more stable internal double bond and the release of a volatile byproduct, such as ethylene. However, the success of CM reactions involving sterically hindered olefins, like those with gem-disubstituted carbons alpha to the ester group, can be challenging. organic-chemistry.org The steric bulk can impede the approach of the olefin to the metal catalyst, potentially leading to lower yields and competing side reactions like homodimerization. researchgate.net The choice of catalyst is crucial in overcoming these steric challenges, with second- and third-generation Grubbs catalysts and Schrock catalysts often showing superior activity and selectivity. organic-chemistry.orgorganic-chemistry.org The efficiency of these reactions can be influenced by the steric and electronic properties of the catalyst's ligands. rsc.org

Ring-closing metathesis, on the other hand, is an intramolecular process used to form cyclic structures from a diene precursor. researchgate.net For the synthesis of cyclic analogues of this compound, a suitable diene, such as an ester with two appropriately positioned terminal double bonds, would be required. The reaction is entropically favored by the formation of a stable five- or six-membered ring and the release of a small olefin like ethylene. pitt.edu The compatibility of modern metathesis catalysts with a wide range of functional groups, including esters, makes RCM a highly effective method for the synthesis of diverse cyclic structures. organic-chemistry.org

Reactant 1Reactant 2CatalystProductYield (%)E/Z RatioReference
AllyltrimethylsilaneEthyl acrylateGrubbs IEthyl 5-(trimethylsilyl)pent-2-enoate85>98:2N/A
1-HexeneEthyl acrylateGrubbs IIEthyl oct-2-enoate90>95:5N/A
Diethyl diallylmalonate-Grubbs IIDiethyl 3-cyclopentene-1,1-dicarboxylate>95- researchgate.net

Stereoselective and Regioselective Synthesis

The introduction of chirality and the control of double bond geometry are critical aspects in the synthesis of complex organic molecules. For analogues of this compound that possess stereocenters, a variety of powerful stereoselective and regioselective methods can be employed.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. york.ac.uk Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. A widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.org These auxiliaries can be acylated and then subjected to diastereoselective alkylation reactions. For the synthesis of chiral analogues of this compound, an N-acyloxazolidinone could be deprotonated to form a chiral enolate, which would then react with an allyl halide. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary would provide the desired chiral carboxylic acid, which can then be esterified. researchgate.net

Chiral AuxiliarySubstrateReagentDiastereomeric RatioReference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneN-propionyl oxazolidinoneBenzyl bromide>99:1 harvard.edu
(S)-4-benzyloxazolidin-2-oneN-acetyl oxazolidinoneAllyl iodide95:5 researchgate.net

Enantioselective and Diastereoselective Transformations

Catalytic asymmetric reactions provide a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. Enantioselective allylic alkylation is a powerful method for the formation of chiral C-C bonds. nih.gov In the synthesis of chiral α,α-disubstituted γ,δ-unsaturated esters, a prochiral enolate can be reacted with an allylic electrophile in the presence of a chiral transition metal catalyst, typically based on palladium or iridium. caltech.edunih.gov The chiral ligands on the metal complex create a chiral environment that favors the formation of one enantiomer over the other.

Diastereoselective transformations can also be employed to control the relative stereochemistry of multiple chiral centers. For instance, the addition of a nucleophile to a chiral α,β-unsaturated ester can be highly diastereoselective, with the existing stereocenter directing the approach of the nucleophile.

Reaction TypeSubstrateCatalyst/ReagentEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric Allylic AlkylationDimethyl malonate[Pd(allyl)Cl]2 / Trost ligandup to 99% ee researchgate.net
Asymmetric Allylic Alkylationα-fluoro-β-ketoesters[Pd(allyl)Cl]2 / Trost ligandup to 92% ee whiterose.ac.uk
Copper-Catalyzed Allylic Alkylationγ-phosphate α,β-unsaturated estersCu(I)/chiral phosphine (B1218219)87-97% ee nih.gov

Control of Double Bond Geometry (E/Z Isomerism)

The geometry of the double bond in this compound and its analogues can have a significant impact on their biological activity and physical properties. Therefore, methods that allow for the selective synthesis of either the E or Z isomer are highly valuable.

In olefin metathesis, the E/Z selectivity is influenced by the catalyst structure, the substituents on the reacting olefins, and the reaction conditions. rsc.orgnih.gov Generally, ruthenium-based catalysts tend to favor the thermodynamically more stable E-isomer, especially in cross-metathesis reactions. rsc.org However, specialized molybdenum and tungsten catalysts have been developed that exhibit high Z-selectivity. researchgate.netximo-inc.com These catalysts often feature bulky ligands that create a sterically demanding environment around the metal center, favoring the formation of the kinetically preferred Z-isomer. The choice of catalyst is therefore a key parameter in controlling the double bond geometry in the products of metathesis reactions. ximo-inc.com

Traditional olefination methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, can also provide control over double bond geometry. The Horner-Wadsworth-Emmons reaction, in particular, is known to strongly favor the formation of E-alkenes. By selecting the appropriate phosphonate (B1237965) ylide and reaction conditions, it is possible to achieve high selectivity for the desired isomer. lookchem.com

ReactionCatalyst/ReagentSubstrateE/Z RatioReference
Cross-MetathesisMo-based catalystTrisubstituted alkeneup to >98:2 Z researchgate.net
Cross-MetathesisRu-based catalystTerminal olefinpredominantly E rsc.org
Cross-MetathesisMo-based catalystTrisubstituted alkeneup to >98:2 E nih.gov

Chemoenzymatic and Biocatalytic Syntheses of Related Esters

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. researchgate.netnih.gov Enzymes, such as lipases, can be used to catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. jocpr.com

For the synthesis of chiral esters related to 2,2-Dimethyl-5-hexenoic acid, lipase-catalyzed kinetic resolution is a common strategy. almacgroup.com In this process, a racemic mixture of the ester or its corresponding alcohol is treated with a lipase (B570770) in the presence of an acyl donor or water. The enzyme selectively acylates or hydrolyzes one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric excess. d-nb.info The efficiency of the resolution is often described by the enantiomeric ratio (E value).

Whole-cell biocatalysis can also be employed for the synthesis of esters. illinois.edu Genetically engineered microorganisms can be designed to express a cascade of enzymes that convert a simple starting material into a more complex product. For example, an E. coli strain could be engineered to produce an alcohol and a carboxylic acid, which are then esterified by an expressed lipase to yield the desired ester. This approach can be used for the de novo synthesis of esters and can be particularly useful for producing compounds that are difficult to access through traditional chemical methods. researchgate.net

Mechanistic Studies and Chemical Transformations of 2,2 Dimethyl 5 Hexenoic Acid Ethyl Ester

Olefinic Reactivity of the Hexene Moiety

The terminal alkene is a site of electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation)

The double bond of 2,2-dimethyl-5-hexenoic acid ethyl ester can undergo addition reactions, most notably hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond, resulting in the saturation of the hexene chain to form 2,2-dimethylhexanoic acid ethyl ester.

This transformation is typically carried out using a heterogeneous catalyst. The reaction mechanism involves the adsorption of both the ester and molecular hydrogen onto the surface of the metal catalyst. On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are added stepwise to the carbons of the double bond, leading to the fully saturated alkane structure. The choice of catalyst and reaction conditions can be tailored to ensure complete and selective saturation of the olefin without affecting the ester group.

Table 1: Typical Catalysts and Conditions for Hydrogenation

CatalystSolventTemperature (°C)Pressure (atm)
Palladium on Carbon (Pd/C)Ethanol (B145695), Ethyl Acetate20–501–5
Platinum(IV) Oxide (PtO₂, Adams' catalyst)Ethanol, Acetic Acid20–301–3
Raney Nickel (Raney Ni)Ethanol25–10050–100

Cycloaddition Reactions

The terminal alkene in this compound can act as a 2π-electron component in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, a powerful method for constructing five-membered rings. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a cyclic adduct.

For instance, the reaction with nitrones or azomethine ylides could yield isoxazolidine (B1194047) or pyrrolidine (B122466) derivatives, respectively. These reactions are often highly regio- and stereoselective. The mechanism involves a concerted pathway where the two new sigma bonds are formed simultaneously, proceeding through a cyclic transition state. Lewis acid catalysis can sometimes be employed to accelerate the reaction and control the stereochemical outcome. While specific studies on this compound may be limited, its terminal double bond is expected to be a reactive partner in such transformations.

Oxidative Cleavage and Functionalization

The double bond can be cleaved through oxidation, a reaction that breaks both the σ and π bonds of the alkene. This process is a valuable synthetic tool for producing smaller, functionalized molecules. Common methods include ozonolysis followed by a reductive or oxidative workup.

Ozonolysis (Oxidative Workup): Treatment with ozone (O₃) followed by hydrogen peroxide (H₂O₂) cleaves the double bond to yield a carboxylic acid and a ketone or another carboxylic acid. For the terminal alkene in this compound, this would break the C5-C6 bond, yielding ethyl 4,4-dimethyl-5-oxopentanoate, which would be further oxidized to ethyl 4,4-dimethyl-5-carboxypentanoate. The terminal CH₂ group is oxidized to carbon dioxide.

Permanganate (B83412)/Periodate Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic, or alkaline conditions can also achieve cleavage, typically yielding carboxylic acids.

The mechanism of oxidative cleavage often proceeds through the formation of a cyclic intermediate, such as a primary ozonide in ozonolysis or a cyclic manganate (B1198562) ester in permanganate oxidation. mdpi.com This intermediate then decomposes to yield the final carbonyl or carboxyl products.

Table 2: Common Reagents for Oxidative Cleavage of Alkenes

Reagent(s)Intermediate Product(s)Final Product(s) from Terminal Alkene
1. O₃; 2. (CH₃)₂S or Zn/H₂OAldehydes/KetonesAldehyde and Formaldehyde
1. O₃; 2. H₂O₂Carboxylic Acids/KetonesCarboxylic Acid and Carbon Dioxide
KMnO₄ (hot, concentrated)Carboxylic Acids/KetonesCarboxylic Acid and Carbon Dioxide
OsO₄ (catalytic), NaIO₄Aldehydes/KetonesAldehyde and Formaldehyde

Ester Group Reactivity

The ethyl ester group is a classic carboxyl derivative, characterized by an electrophilic carbonyl carbon. Its reactivity is centered on nucleophilic acyl substitution.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by another alcohol (e.g., methanol). A tetrahedral intermediate is formed, followed by the elimination of ethanol to yield the new ester (e.g., 2,2-dimethyl-5-hexenoic acid methyl ester). masterorganicchemistry.com To drive the equilibrium towards the product, the incoming alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base (e.g., sodium methoxide) deprotonates the incoming alcohol to form a more potent nucleophile (an alkoxide). The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide ion is then expelled, yielding the new ester. masterorganicchemistry.com This process is generally faster than the acid-catalyzed version.

The steric hindrance from the adjacent gem-dimethyl groups in this compound might slightly decrease the rate of transesterification compared to unhindered esters, but the reaction remains a viable transformation.

Hydrolysis and Saponification Kinetics and Mechanisms

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more commonly, by a base in a process known as saponification.

Rate = k[Ester][OH⁻]

The rate constant, k, is influenced by factors such as temperature and the structure of the ester. The steric hindrance from the gem-dimethyl group at the α-position in this compound would be expected to decrease the rate constant compared to a less hindered ester like ethyl hexanoate (B1226103) due to the increased difficulty of the hydroxide (B78521) ion's nucleophilic attack.

Table 3: Representative Kinetic Data for Saponification of an Ethyl Ester at 25°C

[Ester]₀ (M)[NaOH]₀ (M)Initial Rate (M/s)Rate Constant, k (M⁻¹s⁻¹)
0.050.056.25 x 10⁻⁵0.025
0.100.051.25 x 10⁻⁴0.025
0.050.101.25 x 10⁻⁴0.025

Note: Data are hypothetical and for illustrative purposes to demonstrate second-order kinetics.

Reduction to Corresponding Alcohols

The reduction of the ester functional group in this compound to its corresponding primary alcohol, 2,2-dimethyl-5-hexen-1-ol, is a common and synthetically useful transformation. This conversion involves the cleavage of the carbonyl group (C=O) within the ester moiety while preserving the carbon-carbon double bond of the hexenoic chain.

Powerful hydride-transfer reagents are typically employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent capable of reducing esters to primary alcohols. libretexts.orgharvard.edu The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde.

Alternatively, lithium borohydride (B1222165) (LiBH₄) can be used. It is a milder reducing agent than LiAlH₄ but is still capable of reducing esters. harvard.edu Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own but its reactivity can be enhanced with additives. libretexts.orgsci-hub.se For instance, the use of cerium(III) chloride (CeCl₃) as a catalyst with NaBH₄ has been shown to be effective in the reduction of methyl esters to their corresponding alcohols. sci-hub.se

The general scheme for the reduction is presented below:

Reaction Scheme:

Reactant: this compound

Reagent: Lithium Aluminum Hydride (LiAlH₄) or other suitable reducing agent

Product: 2,2-Dimethyl-5-hexen-1-ol

Byproduct: Ethanol

A summary of common reducing agents for this transformation is provided in the table below.

ReagentTypical ConditionsSelectivity
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupPowerful, non-selective, reduces many functional groups libretexts.orgharvard.edu
Lithium Borohydride (LiBH₄)Ether or THFMilder than LiAlH₄, selective for esters in the presence of carboxylic acids and amides harvard.edu
Sodium Borohydride (NaBH₄) / CeCl₃Ethanol, room temperatureChemoselective system for reducing esters sci-hub.se

Rearrangement Reactions Involving the Hexenoic Acid Ethyl Ester Scaffold

The structure of this compound, containing an allylic ester system, makes it a suitable candidate for sigmatropic rearrangements, which are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orgstereoelectronics.org

The Ireland-Claisen rearrangement is a powerful stereoselective carbon-carbon bond-forming reaction that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. organic-chemistry.org This reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is generated in situ. wikipedia.orgtcichemicals.com

The process begins with the deprotonation of the α-carbon of the ester using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. nrochemistry.com This enolate is then "trapped" by reacting it with a trialkylsilyl halide (e.g., chlorotrimethylsilane, TMSCl), yielding a silyl ketene acetal. nrochemistry.com This intermediate then undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement through a highly ordered, chair-like transition state. The rearrangement is followed by hydrolysis of the resulting silyl ester during aqueous workup to afford the final carboxylic acid product. organic-chemistry.orgnrochemistry.com

For this compound, the Ireland-Claisen rearrangement would yield 3,3,6-trimethyl-6-heptenoic acid. The choice of solvent can influence the geometry (E or Z) of the intermediate silyl ketene acetal, which in turn can control the stereochemistry of the final product in chiral systems. nrochemistry.comchem-station.com

Mechanism Steps:

Enolate Formation: Deprotonation with a strong base (e.g., LDA).

Silyl Ketene Acetal Formation: Trapping of the enolate with a silyl halide (e.g., TMSCl).

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Concerted rearrangement via a chair-like transition state.

Hydrolysis: Conversion of the silyl ester to the carboxylic acid.

Beyond the Claisen rearrangement, other pericyclic reactions could theoretically involve the this compound scaffold. Sigmatropic reactions are broadly defined by the migration of a σ-bond across a π-system. wikipedia.org

A potential, though less common, rearrangement could be a wikipedia.org-Wittig rearrangement if the ester were first converted to a suitable allylic ether derivative. libretexts.org This rearrangement involves the deprotonation of a carbon adjacent to both an ether oxygen and a vinyl group, followed by a wikipedia.org-sigmatropic shift to form a homoallylic alcohol.

Another class of relevant pericyclic reactions is the ene reaction . This reaction involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). While not a rearrangement of the starting ester itself, derivatives of the hexenoic acid scaffold could participate in such reactions, leading to more complex structures.

The feasibility of these and other rearrangements, such as Cope rearrangements ( wikipedia.orgwikipedia.org-shifts in 1,5-dienes), would depend on the specific derivatization of the initial this compound to create the necessary structural motifs. stereoelectronics.orglibretexts.org

Functional Group Interconversions and Derivatization

The chemical reactivity of this compound is dictated by its two primary functional groups: the ester and the terminal alkene. This allows for a variety of transformations and the creation of numerous derivatives.

Reactions at the Ester Group:

Hydrolysis (Saponification): The ester can be hydrolyzed back to the parent carboxylic acid, 2,2-dimethyl-5-hexenoic acid, under basic conditions (e.g., using NaOH or KOH), followed by acidic workup. libretexts.org This is the reverse of esterification.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group, forming a new ester.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide.

Reactions at the Alkene Group: The terminal double bond can undergo various addition reactions, including:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) would saturate the double bond to yield ethyl 2,2-dimethylhexanoate.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

Hydrohalogenation: Addition of H-X (e.g., HBr) to form a haloalkane.

Hydration: Addition of water, typically under acidic conditions, to form an alcohol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Derivatization for Analysis: Chemical derivatization is often used to modify molecules for analysis, such as by gas chromatography-mass spectrometry (GC-MS). oup.comscience.gov While the subject compound is an ester, its parent carboxylic acid could be derivatized back into this ethyl ester or another ester (e.g., a methyl ester) to increase its volatility for GC analysis. oup.com

A summary of potential derivatization products is shown below.

Reaction TypeReagent(s)Product
HydrolysisNaOH, H₂O then H₃O⁺2,2-Dimethyl-5-hexenoic acid
HydrogenationH₂, Pd/CEthyl 2,2-dimethylhexanoate
Epoxidationm-CPBAEthyl 2,2-dimethyl-3-(oxiran-2-yl)propanoate

An article on the chemical compound “this compound” focusing on its advanced spectroscopic and analytical characterization cannot be generated at this time. Extensive searches for experimental data regarding its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis have not yielded specific results for this particular compound.

Scientific literature and chemical databases readily provide spectroscopic information for related compounds, such as esters of hexenoic acid with different substitution patterns or other dimethylated esters. However, the unique structural arrangement of a gem-dimethyl group at the C2 position and a terminal double bond at the C5 position in "this compound" necessitates specific experimental data for an accurate and scientifically valid characterization.

Without access to published research detailing the synthesis and subsequent spectroscopic analysis of this exact compound, any attempt to generate the requested article would rely on speculation and extrapolation from related molecules. This approach would not meet the required standards of scientific accuracy and would constitute a fabrication of data, which is strictly against the principles of scientific integrity.

Therefore, until peer-reviewed scientific literature containing the ¹H NMR, ¹³C NMR, two-dimensional NMR, and mass spectrometry data for "this compound" becomes available, it is not possible to produce the detailed and accurate article as requested in the provided outline.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Research Contexts

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios to several decimal places. This precision allows for the calculation of a unique elemental formula, serving as a definitive confirmation of a compound's identity.

For 2,2-Dimethyl-5-hexenoic acid ethyl ester, the molecular formula is C₁₀H₁₈O₂. HRMS analysis would be used to verify this composition. The instrument measures the exact mass of the molecular ion, which can then be compared to the theoretical (calculated) exact mass. Soft ionization techniques are often employed in conjunction with HRMS to minimize fragmentation and ensure the molecular ion is readily observed. jeol.com The high resolution allows the differentiation between compounds that may have the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

Molecular FormulaTheoretical Exact Mass (Monoisotopic)Common AdductsTheoretical Adduct Mass [M+H]⁺Theoretical Adduct Mass [M+Na]⁺
C₁₀H₁₈O₂170.1307 uProton ([M+H]⁺), Sodium ([M+Na]⁺)171.1380 u193.1199 u

This table is generated based on the known atomic masses of the constituent elements and illustrates the expected values from an HRMS experiment.

Infrared (IR) Spectroscopy for Functional Group Identification in Research

Infrared (IR) Spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. scielo.brnist.gov The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.

For an ester like this compound, the IR spectrum is expected to show several characteristic peaks that confirm its structure. spectroscopyonline.com The most prominent absorption is the carbonyl (C=O) stretch of the ester group, which is typically strong and sharp. spectroscopyonline.com Additionally, the C-O single bond stretches associated with the ester linkage will produce strong absorptions in the fingerprint region of the spectrum. spectroscopyonline.comresearchgate.net The presence of the carbon-carbon double bond (C=C) from the hexenoic acid chain and the various C-H bonds will also give rise to distinct absorption bands.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750 - 1735Strong
C-O (Ester)Stretch1300 - 1000Strong
C=C (Alkene)Stretch1680 - 1640Medium to Weak
=C-H (Alkene)Stretch3100 - 3010Medium
C-H (sp³)Stretch3000 - 2850Medium to Strong

This table is based on established correlation charts for IR spectroscopy and data for similar ester compounds. researchgate.netdocbrown.info

Applications and Utility of 2,2 Dimethyl 5 Hexenoic Acid Ethyl Ester in Organic Synthesis and Materials Science

Role as a Building Block and Synthetic Intermediate

The strategic placement of a quaternary carbon center adjacent to the ester functionality, combined with a terminal double bond, makes ethyl 2,2-dimethyl-5-hexenoate a valuable precursor for the synthesis of complex molecular architectures.

Precursor in Natural Product Synthesis and Analogues

Although direct applications of ethyl 2,2-dimethyl-5-hexenoate in the total synthesis of natural products are not extensively documented, its structural motifs are present in various natural compounds. The gem-dimethyl group on the α-carbon is a common feature in many terpenoids and other secondary metabolites. This ester can serve as a key fragment for introducing this sterically demanding moiety, which can be crucial for biological activity.

The terminal alkene provides a reactive handle for a variety of chemical transformations, including but not limited to:

Epoxidation: Formation of an epoxide ring, which can be further functionalized.

Hydroboration-oxidation: Leading to the corresponding terminal alcohol.

Olefin metathesis: Allowing for chain extension or cyclization reactions.

These transformations enable the elaboration of the carbon skeleton, paving the way for the synthesis of complex natural product analogues for structure-activity relationship studies.

Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of ethyl 2,2-dimethyl-5-hexenoate makes it a useful intermediate in the construction of intricate organic molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, 2,2-dimethyl-5-hexenoic acid, or reduced to the primary alcohol. The terminal alkene can participate in various carbon-carbon bond-forming reactions.

For instance, the synthesis of a related compound, 2,5-dimethyl-4-hexenoic acid ethyl ester, involves the decarboxylation of 2-ethoxycarbonyl-2,5-dimethyl-4-hexenoic acid ethyl ester. This highlights a common synthetic strategy where substituted malonic esters are used as precursors to introduce gem-dimethyl groups and other functionalities.

Application in Fine Chemical Manufacturing

In the realm of fine chemicals, which includes the production of pharmaceuticals, agrochemicals, and specialty polymers, ethyl 2,2-dimethyl-5-hexenoate can be a valuable starting material. The combination of a lipophilic alkyl chain and a reactive terminal alkene makes it a candidate for the synthesis of specialized monomers. Polymerization or copolymerization of such monomers could lead to materials with tailored properties, such as specific thermal or mechanical characteristics.

Catalysis and Ligand Development

The reactivity of the terminal alkene in ethyl 2,2-dimethyl-5-hexenoate also positions it as a relevant molecule in the field of catalysis, both as a substrate for various reactions and as a potential scaffold for ligand design.

Substrate in Catalytic Reactions

The terminal double bond of ethyl 2,2-dimethyl-5-hexenoate is susceptible to a wide range of catalytic transformations. These reactions are fundamental in organic synthesis for the efficient and selective formation of new chemical bonds.

Catalytic ReactionProduct TypePotential Utility
Hydrogenation Ethyl 2,2-dimethylhexanoateSaturated ester, fragrance ingredient
Hydrosilylation OrganosilaneIntermediate for silicon-containing polymers
Hydroformylation AldehydePrecursor for alcohols, amines, and carboxylic acids
Wacker-type Oxidation Methyl ketoneBuilding block for further synthesis
Metathesis (self- or cross-) Dienes, new alkenesSynthesis of polymers and complex molecules

These catalytic reactions, often mediated by transition metals such as palladium, platinum, rhodium, and ruthenium, allow for the conversion of the simple alkene functionality into a diverse array of more complex chemical structures.

Potential for Ligand Design or as a Component in Catalytic Systems

While there is no specific literature on the use of ethyl 2,2-dimethyl-5-hexenoate in ligand development, its structure offers possibilities. The terminal alkene could be functionalized to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur. Such modifications would transform the molecule into a ligand capable of binding to a metal center.

The steric bulk provided by the gem-dimethyl group could influence the coordination environment around the metal, potentially leading to catalysts with unique selectivity and activity. For example, a phosphine (B1218219) ligand derived from this ester could be employed in cross-coupling reactions, where the steric hindrance might promote reductive elimination and improve catalytic turnover.

Material Science and Polymer Chemistry

Following a comprehensive review of scientific literature and patent databases, no specific information was found regarding the application of 2,2-Dimethyl-5-hexenoic acid ethyl ester in material science and polymer chemistry. The subsequent sections outline the areas where no data was available.

Monomer or Co-monomer in Polymer Synthesis

There is currently no available research data or patents that describe the use of this compound as a monomer or co-monomer in polymerization processes. Searches for homopolymerization or copolymerization of this specific compound did not yield any relevant results.

Precursor for Specialty Polymers and Materials

Information regarding the role of this compound as a precursor for the synthesis of specialty polymers and materials is not present in the available scientific and technical literature. There are no documented instances of this compound being used as a starting material for polymers with unique or specialized properties.

Applications in Advanced Functional Materials

No research or patents were identified that detail the application of this compound in the development of advanced functional materials. The potential for this compound to be incorporated into materials with specific electronic, optical, or biomedical functions has not been explored in the currently accessible literature.

Theoretical and Computational Chemistry Studies of 2,2 Dimethyl 5 Hexenoic Acid Ethyl Ester

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of 2,2-dimethyl-5-hexenoic acid ethyl ester are fundamental to understanding its physical properties and chemical behavior. Computational chemistry offers powerful tools to investigate these aspects at the molecular level.

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic properties of molecules. scienceopen.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine key electronic descriptors. nih.gov

These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO is typically localized on the C=C double bond, indicating its role as a nucleophilic center, while the LUMO is often centered around the carbonyl group of the ester, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Note: The values in this table are illustrative and based on typical results for similar unsaturated esters.

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule like this compound. rsc.org MM force fields, such as AMBER or CHARMM, would be used to model the potential energy surface of the molecule.

Conformational analysis would identify the most stable (lowest energy) three-dimensional arrangements of the atoms. For this ester, key conformational degrees of freedom include the rotation around the C-C single bonds in the hexenoic acid chain and the C-O bond of the ester group. The presence of the gem-dimethyl group at the C2 position significantly restricts rotation and influences the preferred conformations. nih.gov

MD simulations would provide insights into the dynamic behavior of the molecule over time at a given temperature. This would reveal how the molecule flexes, bends, and rotates, and how it might interact with a solvent or other molecules. Such simulations are valuable for understanding the molecule's behavior in a realistic chemical environment. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions.

For any proposed reaction involving this compound, such as addition to the double bond or hydrolysis of the ester, transition state theory can be applied. Using DFT, the geometry of the transition state—the highest energy point along the reaction coordinate—can be located. The energy of this transition state, relative to the reactants, gives the activation energy barrier for the reaction.

For example, in a reaction like the epoxidation of the double bond, computational analysis can rationalize the reactivity based on frontier orbital interactions. researchgate.net The analysis would involve locating the transition state structure for the oxygen transfer from a peroxy acid to the alkene.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of both kinetic and thermodynamic parameters.

Thermodynamic calculations would predict whether a reaction is favorable (exergonic) by comparing the free energies of the products and reactants. Kinetic analysis, derived from the activation energy, would predict the rate of the reaction. For instance, in the context of Michael additions to unsaturated esters, quantum chemical computations can predict whether the reaction will be reversible or irreversible and can help explain the relative reactivity of different substrates. nih.gov Studies on similar α,β-unsaturated esters have shown that 1,4-addition pathways can be more favorable than 1,2-addition pathways. rsc.org

Table 2: Illustrative Predicted Reaction Energetics for Electrophilic Addition to the Double Bond

Parameter Predicted Value (kcal/mol) Significance
Activation Energy (ΔG‡) 15 - 25 The energy barrier that must be overcome for the reaction to occur; determines the reaction rate.
Enthalpy of Reaction (ΔH) -20 to -30 The heat released or absorbed during the reaction; indicates if the reaction is exothermic or endothermic.

Note: These values are representative and would vary depending on the specific reactants and reaction conditions.

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra. For this compound, the following spectroscopic properties could be predicted:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretch of the ester (around 1735 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and various C-H and C-O stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be compared to experimental NMR spectra to aid in peak assignment and structural elucidation.

Mass Spectrometry: While not a direct prediction of the spectrum, computational chemistry can be used to study the fragmentation patterns observed in mass spectrometry by calculating the energies of various potential fragment ions.

Table 3: Predicted Spectroscopic Data

Spectroscopy Feature Predicted Value
IR C=O Stretch ~1735 cm⁻¹
IR C=C Stretch ~1640 cm⁻¹
¹³C NMR Carbonyl Carbon (C=O) ~175 ppm
¹³C NMR Alkene Carbons (C=C) ~120-140 ppm
¹H NMR Vinyl Protons (-CH=CH₂) ~5.0-5.8 ppm

Note: These are typical chemical shift and frequency ranges for the functional groups present in the molecule.

Structure-Property Relationship Studies

Theoretical and computational chemistry provide powerful tools for understanding the relationship between the molecular structure of a compound and its macroscopic properties. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of physical organic chemistry and computational modeling allow for a detailed theoretical analysis of its structure-property relationships. Such studies would typically involve quantum mechanical calculations and quantitative structure-property relationship (QSPR) models to predict various chemical and physical characteristics.

The key structural features of this compound that dictate its properties are the ethyl ester group, the gem-dimethyl substitution at the alpha-carbon (C2), and the terminal double bond between C5 and C6.

Influence of the Ethyl Ester Group: The ethyl ester functional group is a primary determinant of the compound's polarity, solubility, and reactivity. The presence of two oxygen atoms introduces polarity, allowing for dipole-dipole interactions. However, the ethyl group provides a nonpolar character, which, combined with the hydrocarbon backbone, results in limited solubility in water but good solubility in organic solvents. The ester group is also a key reactive site, susceptible to hydrolysis under acidic or basic conditions to yield 2,2-dimethyl-5-hexenoic acid and ethanol (B145695).

Impact of Gem-Dimethyl Substitution: The two methyl groups at the C2 position have a significant steric and electronic effect. Sterically, they hinder reactions at the carbonyl carbon and the alpha-carbon, potentially slowing down rates of reactions such as enolate formation or nucleophilic acyl substitution. Electronically, the methyl groups are weakly electron-donating, which can slightly influence the electron density of the carbonyl group.

Detailed research findings from computational models would typically provide quantitative data on these relationships. For instance, calculations of the molecule's electrostatic potential surface would visualize the electron-rich and electron-poor regions, highlighting the reactive sites. Molecular orbital calculations, such as identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into its electronic properties and reactivity in chemical reactions.

The following table presents a summary of predicted physicochemical properties for this compound based on computational prediction methods and comparison with structurally similar compounds.

PropertyPredicted ValueStructural Rationale
Molecular Weight 170.25 g/mol Based on the molecular formula C10H18O2.
Boiling Point Estimated ~190-210 °CThe presence of the ester group and the overall molecular weight would lead to a moderately high boiling point. The branching from the dimethyl groups may slightly lower it compared to a linear isomer.
LogP (Octanol-Water Partition Coefficient) Estimated ~3.0-3.5The ten-carbon backbone and ethyl group contribute to its lipophilicity, suggesting a preference for nonpolar environments.
Polar Surface Area (PSA) ~26.3 ŲPrimarily determined by the ester functional group, influencing its polarity and hydrogen bonding capability as an acceptor.
Refractive Index Estimated ~1.43-1.44Typical for an aliphatic ester of this size and structure.

These predicted values provide a foundation for understanding the behavior of this compound. Experimental validation would be necessary to confirm these theoretical and computationally derived properties.

Derivatization Strategies and Analogue Synthesis for Advanced Chemical Studies

Systematic Derivatization for Enhanced Analytical Profiling

For the analytical profiling of unsaturated esters like 2,2-dimethyl-5-hexenoic acid ethyl ester, particularly in complex matrices, derivatization is often a necessary step to improve volatility, thermal stability, and chromatographic behavior, especially for gas chromatography-mass spectrometry (GC-MS) analysis. While specific derivatization protocols for this compound are not extensively documented, general methods for unsaturated fatty acid esters can be adapted.

Common derivatization techniques for unsaturated esters aim to modify the double bond to provide structural information upon mass spectral analysis. These methods include:

Epoxidation: The terminal double bond can be converted to an epoxide. The mass spectrum of the resulting derivative will show characteristic fragmentation patterns that can help confirm the original position of the double bond.

Hydroxylation: Treatment with reagents like osmium tetroxide can lead to the formation of diols, which can be further derivatized, for instance, by silylation, to increase volatility for GC-MS analysis.

Halogenation: The addition of halogens, such as iodine or bromine, across the double bond creates dihaloalkanes. These derivatives are typically more volatile and can be readily analyzed by GC-MS.

The choice of derivatization reagent is critical and depends on the analytical objective. For instance, to enhance the sensitivity of detection, reagents that introduce a fluorescent or electroactive moiety can be employed, although this is more common for liquid chromatography applications.

A summary of potential derivatization strategies for the double bond in this compound is presented below:

Derivatization StrategyReagent(s)Expected ProductAnalytical Advantage
Epoxidationm-CPBAEthyl 2,2-dimethyl-5,6-epoxyhexanoateProvides structural information in MS
DihydroxylationOsO₄, NMOEthyl 5,6-dihydroxy-2,2-dimethylhexanoateCan be further derivatized for improved GC properties
Silylation of DiolBSTFA, TMCSEthyl 2,2-dimethyl-5,6-bis(trimethylsilyloxy)hexanoateIncreased volatility and thermal stability

Synthesis of Structurally Related Hexenoic Acid Esters and Amides

The synthesis of analogues of this compound, including other esters and amides, is crucial for probing biological activities and developing new chemical entities.

Ester Analogues:

Structurally related esters can be synthesized via transesterification. This reaction involves treating the parent ethyl ester with a different alcohol in the presence of an acid or base catalyst. For a sterically hindered ester like this compound, forcing conditions such as high temperatures and a large excess of the new alcohol may be necessary to drive the reaction to completion.

Amide Analogues:

The conversion of esters to amides, known as aminolysis, can be challenging for sterically hindered esters. chimia.chnih.gov Direct reaction with an amine may require high temperatures and long reaction times, often resulting in low yields. google.com More effective methods for the synthesis of amides from sterically hindered esters include:

Hydrolysis to the Carboxylic Acid Followed by Amide Coupling: The ester can first be hydrolyzed to 2,2-dimethyl-5-hexenoic acid. This acid can then be coupled with an amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step approach is generally more efficient for hindered systems.

Use of Highly Nucleophilic Amine Reagents: The use of more reactive amine derivatives, such as organometallic amides (e.g., lithium or sodium amides), can facilitate the direct conversion of the ester to the amide under milder conditions.

The following table outlines synthetic routes to analogues of this compound:

Analogue TypeSynthetic MethodReagentsKey Considerations
Methyl EsterTransesterificationMethanol, H₂SO₄ (cat.)Requires heating and excess methanol
Primary AmideAminolysis (via acid)1. NaOH (hydrolysis) 2. SOCl₂ 3. NH₃Two-step process for better yield
N-Substituted AmideAmide Coupling1. LiOH (hydrolysis) 2. Amine, EDC, HOBtEffective for a wide range of amines

Chemo- and Regioselective Functionalization of the Hexene and Ester Moieties

The presence of two distinct functional groups, the terminal alkene and the ester, in this compound allows for selective chemical modifications.

Functionalization of the Hexene Moiety:

The terminal double bond is susceptible to a variety of electrophilic addition reactions. The regioselectivity of these reactions is a key consideration.

Epoxidation: Selective epoxidation of the terminal alkene can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction is generally chemoselective for the alkene in the presence of the ester.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of the primary alcohol, ethyl 6-hydroxy-2,2-dimethylhexanoate. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity.

Dihydroxylation: As mentioned earlier, dihydroxylation with osmium tetroxide is highly selective for the alkene.

Functionalization of the Ester Moiety:

The ester group, being sterically hindered, is less reactive than a typical ester. However, it can still undergo certain transformations.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2,2-dimethyl-5-hexen-1-ol. The alkene functionality is typically stable to these conditions.

Hydrolysis: Saponification with a strong base, such as potassium hydroxide (B78521) in a suitable solvent, will hydrolyze the ester to the carboxylate salt. Due to steric hindrance, this may require elevated temperatures. rsc.org

The selective functionalization of either the alkene or the ester allows for the synthesis of a wide range of derivatives with diverse properties.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis and transformation of esters are increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. rsc.org Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. rsc.orgrsc.org For a molecule like 2,2-Dimethyl-5-hexenoic acid ethyl ester, these technologies could offer significant advantages.

Flow chemistry enables precise management of highly exothermic reactions or processes involving unstable intermediates. rsc.org For instance, the selective reduction of the ester group in this compound to an aldehyde could be achieved with high fidelity using reagents like diisobutylaluminum hydride (DIBAL-H) in a flow system. researchgate.net The ability to implement cryogenic temperatures and extremely short residence times (on the order of milliseconds) in microreactors can prevent over-reduction to the alcohol, a common issue in batch synthesis. rsc.org

Furthermore, the integration of automated feedback loops and in-line analytical techniques can create self-optimizing systems for the synthesis of derivatives. An automated platform could systematically vary reaction conditions to rapidly identify the optimal parameters for transformations such as hydroformylation or epoxidation of the terminal double bond. This approach accelerates process development and can lead to the discovery of novel reaction pathways. acs.orgscientific.net

Table 1: Potential Flow Chemistry Applications for this compound Derivatives

Transformation Reagents/Catalysts Potential Advantages in Flow Chemistry
Selective Reduction Diisobutylaluminum hydride (DIBAL-H) Precise temperature control to prevent over-reduction; improved safety. rsc.orgresearchgate.net
Catalytic Hydrogenation H₂, Heterogeneous Catalyst (e.g., Pd/C) Enhanced gas-liquid mixing; improved safety for handling hydrogen gas. researchgate.net
Epoxidation Peroxy acids (e.g., m-CPBA) Superior heat dissipation for exothermic reaction; controlled residence time to minimize side reactions. nih.gov

Development of Sustainable Synthetic Routes

The principles of green chemistry are driving innovation in the synthesis of esters and other fine chemicals. nih.gov Future research on this compound will likely focus on developing more environmentally benign and economically viable production methods.

Biocatalysis represents a key strategy for sustainable ester synthesis. benthamdirect.com The use of enzymes, particularly lipases, can facilitate the esterification process under mild conditions (moderate temperatures and atmospheric pressure), often with high selectivity and reducing the formation of by-products. researchgate.netmdpi.com Investigating lipase-catalyzed routes to this compound from its corresponding acid and ethanol (B145695) could lead to a process with a significantly lower environmental footprint compared to traditional acid-catalyzed methods. benthamdirect.com

Another avenue for sustainable synthesis involves the use of heterogeneous catalysts. Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), or metal oxides, can replace traditional homogeneous catalysts like sulfuric acid. ijarsct.co.inresearchgate.netnih.gov The primary advantage of these solid catalysts is their ease of separation from the reaction mixture and their potential for recyclability, which minimizes waste generation and simplifies downstream processing. nih.govnih.gov The development of a robust, reusable catalyst for the production of this compound would be a significant step towards a greener industrial process. The use of less hazardous solvents, such as acetonitrile, in place of traditional chlorinated solvents also aligns with green chemistry principles. nih.govjove.com

Exploration of Novel Catalytic Transformations

The terminal alkene in this compound is a versatile functional group that serves as a handle for a wide range of catalytic transformations. Modern catalysis offers powerful tools to convert this simple building block into more complex and valuable molecules.

Olefin metathesis is a particularly powerful technology for forming new carbon-carbon bonds. researchgate.net Cross-metathesis of this compound with other olefins, catalyzed by ruthenium or molybdenum complexes, could generate a diverse library of novel, bifunctional compounds. ifpenergiesnouvelles.frnih.gov For example, reaction with acrylates could yield long-chain di-esters, which are valuable as precursors for polymers or specialty lubricants. ifpenergiesnouvelles.fr Similarly, cross-metathesis with electron-deficient olefins like acrylonitrile (B1666552) could produce nitrile esters, which can be further converted into amino acid derivatives. ifpenergiesnouvelles.fr

Other catalytic strategies could target the double bond for selective functionalization. For instance, palladium-catalyzed aerobic α,β-dehydrogenation could introduce further unsaturation into the molecule. organic-chemistry.org Additionally, various asymmetric catalytic reactions could be explored to introduce chirality, leading to enantiomerically enriched products for potential use in pharmaceuticals or as chiral ligands.

Table 2: Examples of Catalytic Transformations for Modifying Unsaturated Esters

Reaction Type Catalyst Family Potential Product from this compound
Cross-Metathesis Ruthenium-alkylidene (e.g., Grubbs' catalysts) Long-chain di-esters, nitrile esters, vinyl-substituted esters. researchgate.netifpenergiesnouvelles.fr
Z-Selective Cross-Metathesis Molybdenum-alkylidene (Z)-α,β-unsaturated ester derivatives. nih.gov
Aerobic Dehydrogenation Palladium-based catalysts Conjugated diene esters. organic-chemistry.org

Advanced Applications in Interdisciplinary Sciences

The structural motifs within this compound and its potential derivatives suggest applications across a range of scientific disciplines, from materials science to medicinal chemistry.

In polymer science, the unsaturated nature of the molecule makes it a candidate as a functional monomer. britannica.com Copolymerization of this ester with other monomers could lead to the development of novel polyesters or poly(ester amide)s. mdpi.comwikipedia.org The gem-dimethyl group adjacent to the ester could impart unique physical properties to the resulting polymer, such as increased thermal stability or altered solubility. Such polymers could find use in advanced coatings, adhesives, or biodegradable materials. researchgate.net

In the life sciences, esters are ubiquitous. Many esters are known for their pleasant, fruity aromas and are used extensively in the flavor and fragrance industries. medium.comdonau-chemie-group.com The specific odor profile of this compound could be evaluated for such applications. More significantly, the ester functional group is a common feature in prodrug design, where it is used to mask polar functional groups to improve a drug's bioavailability. acs.orgscirp.org Derivatives of this compound could be synthesized and screened for biological activity, potentially serving as building blocks for new therapeutic agents or agrochemicals. nih.govrsc.org For example, ester derivatives of bioactive natural products are often explored to enhance their efficacy and delivery. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-dimethyl-5-hexenoic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 2,2-dimethyl-5-hexenoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid or sodium ethoxide). A reflux setup under anhydrous conditions is recommended to drive esterification to completion . Purification via fractional distillation or recrystallization ensures high yield and purity. Optimization may involve adjusting molar ratios (e.g., excess ethanol) or using molecular sieves to remove water, enhancing equilibrium displacement toward ester formation.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^1H NMR should show signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for OCH2_2) and the α,β-unsaturated double bond (δ ~5.8–6.3 ppm for vinyl protons) .
  • GC-MS : The molecular ion peak (M+^+) should align with the molecular weight (C10_{10}H18_{18}O2_2: 170.13 g/mol), with fragmentation patterns confirming the ester and dimethyl groups .

  • IR : Look for ester C=O stretch (~1740 cm1^{-1}) and C-O stretch (~1200 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors; monitor airborne concentrations with gas detectors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For eye exposure, flush with water for 15+ minutes; for ingestion, do not induce vomiting—seek medical attention immediately .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to model electron density maps and identify electrophilic sites (e.g., α,β-unsaturated carbonyl) prone to Michael additions .
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics. For example, DMSO may stabilize transition states via hydrogen bonding .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/GC-MS data across multiple databases (e.g., NIST Chemistry WebBook , PubChem ). Discrepancies in chemical shifts may arise from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Isomer Analysis : Verify if geometric isomers (cis/trans) or impurities (e.g., unreacted starting material) contribute to conflicting signals .
  • Collaborative Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols) .

Q. What strategies can optimize the enantioselective synthesis of this ester for chiral studies?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysts like Jacobsen’s Co-salen complexes to induce stereocontrol during esterification .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer, enriching the desired isomer .
  • Chromatographic Separation : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC for enantiomer isolation .

Experimental Design & Data Analysis

Q. How can researchers design kinetic studies to assess the ester’s stability under varying pH conditions?

  • Methodological Answer :

  • Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the ester at controlled temperatures (e.g., 25°C, 37°C).
  • Sampling Intervals : Use HPLC or titrimetry to quantify hydrolysis products (acid + ethanol) over time.
  • Data Modeling : Apply pseudo-first-order kinetics to calculate rate constants (kk) and half-life (t1/2t_{1/2}) .

Q. What advanced techniques are suitable for probing the compound’s interactions with lipid membranes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding affinity (KDK_D) and kinetics .
  • Fluorescence Anisotropy : Label the ester with a fluorophore (e.g., BODIPY) to monitor membrane fluidity changes .
  • Cryo-EM : Visualize structural perturbations in model membranes at near-atomic resolution .

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